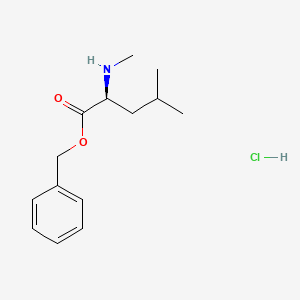

H-N-Me-Leu-OBzl.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2S)-4-methyl-2-(methylamino)pentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12;/h4-8,11,13,15H,9-10H2,1-3H3;1H/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYMCHKBDZBRSF-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=CC=C1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Choice of Coupling Reagent:the Selection of the Coupling Reagent is Critical. While Standard Carbodiimides Like Dcc Can Lead to Extensive Racemization, Modern Phosphonium and Aminium/uronium Salt Based Reagents Have Been Developed That Offer Superior Performance.bachem.com

Phosphonium (B103445) Reagents: Reagents like PyAOP and TOTT have shown good results in coupling sterically hindered or N-methylated amino acids with lower levels of racemization compared to other reagents. researchgate.netbachem.com

Aminium/Uronium Reagents: HATU and its analogues are highly efficient for coupling N-methyl amino acids. researchgate.netbachem.com COMU, which incorporates the Oxyma Pure moiety instead of the explosive HOBt/HOAt, is another highly effective and safer alternative with efficiencies comparable to HATU. bachem.com

Use of Additives:the Addition of Certain Auxiliary Nucleophiles to the Coupling Reaction Can Suppress Racemization by Minimizing the Lifetime of the Highly Reactive, Racemization Prone Intermediates.

Hydroxybenzotriazoles: 1-Hydroxybenzotriazole (HOBt) and, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) are widely used additives. peptide.com HOAt is particularly successful in couplings involving N-methyl-amino acids. bachem.com The use of N-hydroxysuccinimide (HONSu) to form an active ester prior to coupling can also yield stereochemically pure products. cdnsciencepub.com

Selection of the Base:the Basicity and Steric Hindrance of the Organic Base Used During Coupling Have a Significant Influence on the Extent of Racemization.highfine.com

Sterically Hindered Bases: Less basic and more sterically hindered amines are preferred. While N,N-diisopropylethylamine (DIPEA) is commonly used, N-methylmorpholine (NMM) is a weaker base that can sometimes reduce racemization. bachem.com For particularly racemization-prone couplings, the highly hindered base 2,4,6-collidine is recommended to further minimize epimerization. bachem.comhighfine.com

In Situ Generation of Amino Acid Chlorides:a Highly Efficient, Racemization Free Coupling Procedure Involves the in Situ Generation of Fmoc Protected N Alkyl Amino Acid Chlorides Using Reagents Like Triphosgene. This Method Has Been Successfully Applied to the Total Syntheses of Cyclosporin O and Omphalotin A, Demonstrating Its Robustness for Incorporating N Methylated Residues Without Loss of Chirality.researchgate.net

Influence of N-Methylation on Peptide Backbone Conformation and Dynamics

Induction and Stabilization of Turn Structures (e.g., Beta-Turns)

N-methylation plays a crucial role in promoting and stabilizing turn structures within peptides, particularly β-turns. nih.govrsc.org These secondary structural motifs are critical for the folding of proteins and the bioactivity of many peptides.

Theoretical studies on dipeptides have shown that while some, like Ac-Gly-(E)-ΔPhe-NHMe, prefer extended conformations, N-methylation can alter these preferences. nih.gov For instance, the N-methylated E isomer, Ac-Gly-(E)-ΔPhe-NMe(2), can more readily adopt a β-turn conformation, although the specific backbone torsion angles may deviate from classical β-turn types. nih.gov Conversely, for the Z isomer, N-methylation weakens the tendency to form β-turns. nih.gov

The introduction of N-methylation at specific positions can nucleate the formation of β-hairpin conformations, even in linear peptides that would otherwise adopt a random coil structure. rsc.org This has been demonstrated in peptides where N-methylation of a heterochiral residue (a D-amino acid in an L-peptide sequence) induces a β-hairpin fold. rsc.org This effect appears to be largely independent of the specific amino acid side chains at the turn's i+1 and i+2 positions, highlighting the dominant role of backbone modification. rsc.org

Furthermore, in the context of cyclic peptides, N-methylation can influence the type of turn adopted. For example, in cyclic hexapeptides, which often feature βII/βI-turns, N-methylation can reduce flexibility and favor a more extended β-turn conformation. researchgate.net This has been observed to impact the activity and selectivity of ligands. researchgate.net

| Peptide Modification | Effect on Turn Structure | Reference |

| N-methylation of Ac-Gly-(E)-ΔPhe | Increased tendency for β-turn formation | nih.gov |

| N-methylation of Ac-Gly-(Z)-ΔPhe | Decreased tendency for β-turn formation | nih.gov |

| N-methylation of heterochiral residues | Nucleates β-hairpin conformation | rsc.org |

| N-methylation in cyclic hexapeptides | Reduces turn flexibility, favors extended β-turn | researchgate.net |

Effects on Cis-Trans Isomerism of Amide Bonds

The ratio of cis to trans isomers is influenced by several factors, including the local peptide sequence, solvent polarity, and temperature. researchgate.net Polar solvents like DMSO tend to favor the cis isomer, while less polar solvents like water favor the trans form. rsc.orgresearchgate.net While there isn't a universal rule governing the exact cis/trans ratio in N-methylated peptides, the general trend is an increased proportion of the cis isomer compared to their non-methylated counterparts. researchgate.netsioc-journal.cn

This induced cis conformation is a powerful tool in peptide design. For instance, N-methyldehydroamino acids have been shown to strongly promote the cis configuration of the amide bond, both in solution and in the solid state. nih.gov The energetic barrier for trans to cis isomerization in N-methylated peptides is generally in the range of 15-20 kcal/mol, a value that can be overcome at room temperature. researchgate.netnih.gov

| Factor | Influence on Cis-Trans Isomerism | Reference |

| N-methylation | Increases population of cis isomer | rsc.orgresearchgate.netsioc-journal.cn |

| Solvent Polarity | Polar solvents favor cis isomer | rsc.orgresearchgate.net |

| N-methyldehydroamino acids | Strongly induce cis conformation | nih.gov |

Conformational Rigidity and Flexibility Analysis in N-Methylated Macrocycles

In cyclic peptides, or macrocycles, N-methylation is a key strategy for modulating conformational rigidity and flexibility. nih.govtandfonline.com By reducing the number of hydrogen bond donors and influencing the cis-trans isomerism of amide bonds, N-methylation can rigidify the peptide backbone into a more defined conformation. nih.govsci-hub.se This pre-organization can be advantageous for binding to biological targets.

However, the effect of N-methylation on flexibility is not always straightforward. In some cases, the removal of a key intramolecular hydrogen bond through N-methylation can actually increase conformational heterogeneity, leading to multiple interconverting conformers in solution. chemrxiv.org This is particularly true when a "structural pin," such as a reverse-turn stabilizing hydrogen bond, is disrupted. chemrxiv.org

The strategic placement of N-methyl groups is therefore crucial. Computational design and experimental analysis are often used in tandem to predict and verify the conformational outcomes of N-methylation in macrocycles. tandfonline.comresearchgate.net For example, in a designed 8-amino acid macrocycle, the lowest energy state was found to have both N-methylated leucine (B10760876) residues in a cis peptide bond conformation. researchgate.net The interplay between N-methylation, hydrogen bonding potential, and side-chain interactions ultimately dictates the conformational landscape of the macrocycle. pnas.org

Spectroscopic Investigations of Peptide Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the detailed structural analysis of peptides in solution, providing insights into their conformation, dynamics, and intramolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational Analysis

NMR spectroscopy allows for the atom-level characterization of peptide structures in a solution environment, which often mimics physiological conditions more closely than the solid state. acs.orgacs.orggoogle.comacs.org Various NMR parameters are sensitive to the local electronic environment and spatial arrangement of atoms, making them excellent probes of peptide conformation.

Chemical Shifts: The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment and, by extension, to the peptide's conformation. researchgate.netresearchgate.net For instance, the chemical shifts of amide protons (NH) and alpha-protons (Hα) are routinely used to deduce secondary structure elements. In N-methylated peptides, the chemical shifts of the N-methyl protons can also provide valuable conformational information. researchgate.net

Changes in chemical shifts upon N-methylation can indicate conformational rearrangements. For example, a significant downfield shift of an amide proton signal can be indicative of its involvement in a strong intramolecular hydrogen bond, a hallmark of stable turn structures. rsc.org Conversely, amide protons that are exposed to the solvent and not involved in hydrogen bonding tend to have chemical shifts that are more sensitive to temperature changes, a phenomenon quantified by the temperature coefficient (Δδ/ΔT). pnas.org This parameter can be used to identify solvent-exposed amides that are suitable candidates for N-methylation to improve properties like membrane permeability. pnas.org

J-Coupling Constants: Three-bond J-coupling constants (³J) provide information about the dihedral angles between coupled nuclei, which are central to defining the peptide backbone conformation (φ, ψ angles). nih.govedpsciences.org The Karplus equation relates the magnitude of the ³J coupling constant to the intervening dihedral angle.

A key J-coupling constant in peptide structural analysis is ³J(HN,Hα), which relates to the φ torsion angle. nih.govresearchgate.net Values of ³J(HN,Hα) greater than 8 Hz are typically indicative of an extended conformation, which is often found in β-sheet structures. rsc.org By measuring these coupling constants, researchers can gain quantitative insights into the backbone geometry of N-methylated peptides and how it is influenced by this modification. edpsciences.org

| NMR Parameter | Structural Information | Reference |

| Amide Proton Chemical Shift (δNH) | Hydrogen bonding, secondary structure | rsc.orgpnas.org |

| Alpha-Proton Chemical Shift (δHα) | Secondary structure | researchgate.net |

| N-Methyl Proton Chemical Shift | Local conformation | researchgate.net |

| Temperature Coefficient (Δδ/ΔT) | Solvent exposure of amide protons | pnas.org |

| ³J(HN,Hα) Coupling Constant | φ torsion angle, backbone conformation | rsc.orgnih.govresearchgate.net |

NOESY for Inter-Proton Distance Constraints

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of protons within a molecule. uzh.ch The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons, making it highly sensitive to inter-proton distances up to approximately 5-6 Å. univr.it This information is critical for elucidating the solution-state conformation of peptides.

For peptides containing N-methyl-L-leucine, such as H-N-Me-Leu-OBzl.HCl, NOESY experiments provide key distance constraints that define the peptide backbone and side-chain conformations. nih.gov The presence of the N-methyl group introduces unique structural possibilities, including the potential for both cis and trans conformations of the tertiary amide bond, which can be distinguished by specific NOE patterns. nih.gov

Key NOE correlations used in the conformational analysis of such peptides include:

Sequential NOEs: Correlations between the amide proton (NH) of one residue and the alpha-proton (CαH) of the preceding residue (dαN(i, i+1)) are characteristic of all peptide structures.

Helical NOEs: In helical structures, short distances between sequential amide protons (dNN(i, i+1)) are observed. nii.ac.jp Additionally, correlations between a residue's CαH and the NH of the residue at position i+3 (dαN(i, i+3)) are indicative of α-helical or 3₁₀-helical structures. mdpi.com

β-Sheet NOEs: In β-sheets, strong NOEs are observed between the CαH of one residue and the NH of the adjacent residue (dαN(i, i+1)), along with cross-strand NOEs between protons on different strands of the sheet. univr.itrsc.org

N-Methyl Group NOEs: The N-methyl protons can show NOEs to the alpha-proton of the same residue and the alpha-proton of the preceding residue, which helps define the local conformation around the methylated amide bond.

Table 1: Typical NOESY Correlations for Peptide Structural Elements

| NOE Correlation Type | Inter-proton Distance (Å) | Associated Secondary Structure |

|---|---|---|

| dαN(i, i+1) | ~2.2 - 3.5 | General peptide, β-sheet (short) |

| dNN(i, i+1) | ~2.8 | α-helix, 3₁₀-helix |

| dβN(i, i+1) | ~3.0 - 4.0 | Extended strand |

| dαN(i, i+3) | ~3.4 | α-helix, 3₁₀-helix |

This table presents generalized distance ranges. Actual distances are derived from the quantitative analysis of NOE cross-peak intensities.

X-ray Crystallography for Solid-State Conformational Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. pan.plinstruct-eric.org The technique involves diffracting X-rays off a single crystal of the compound, producing a diffraction pattern from which an electron density map can be calculated and a precise molecular model can be built. pan.pl

For a compound like this compound, a successful crystallographic analysis would provide unambiguous information on:

Conformation: The precise torsion angles (φ, ψ, and ω) of the peptide backbone, revealing the preferred conformation (e.g., extended, turn, or helical) in the crystalline state. nii.ac.jp

Bond Lengths and Angles: High-precision measurements of all bond lengths and angles.

Stereochemistry: Confirmation of the L-configuration of the leucine residue.

Intermolecular Interactions: Details of how molecules pack in the crystal lattice, including hydrogen bonding and van der Waals interactions. The hydrochloride salt would likely feature a hydrogen bond between the chloride ion and the N-terminal ammonium (B1175870) group.

While a specific crystal structure for this compound is not publicly available, studies on other N-methylated peptides demonstrate the power of this technique. For instance, X-ray analysis of L-Leu-based pentapeptides containing other modified amino acids revealed right-handed 3₁₀-helical structures, defining the precise backbone torsion angles and intramolecular hydrogen bonding patterns. nii.ac.jp The conformation of cyclic decapeptides observed in crystal structures has been shown to feature β-strands and β-turns. rsc.orgethz.ch These examples highlight the type of detailed structural data that X-ray crystallography can provide.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁ |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Resolution (Å) | e.g., 1.0 Å |

| Torsion Angle ω (Cα-C'-N-Cα) | ~180° (trans) or ~0° (cis) |

| Torsion Angle φ (C'-N-Cα-C') | Defines backbone conformation |

Other Spectroscopic Methods (e.g., IR, Circular Dichroism) for Conformational Elucidation

In addition to NMR and X-ray crystallography, other spectroscopic techniques such as Infrared (IR) and Circular Dichroism (CD) spectroscopy are vital for characterizing peptide conformations, particularly the presence of secondary structures. explorationpub.com

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. The amide I (C=O stretching, 1600-1700 cm⁻¹) and amide II (N-H bending and C-N stretching, 1500-1600 cm⁻¹) bands are particularly sensitive to peptide secondary structure and hydrogen bonding. nih.gov For instance, the amide I band for an α-helix typically appears around 1654 cm⁻¹, while β-sheets show a strong band between 1628-1640 cm⁻¹. explorationpub.comnih.gov 3₁₀-helices are often associated with a slightly higher frequency (≈ 1662 cm⁻¹) compared to α-helices. explorationpub.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is an excellent tool for rapidly assessing the secondary structure content of peptides in solution. rsc.org

α-Helices exhibit two negative bands at ~222 nm (n→π* transition) and ~208 nm (π→π* transition), and a strong positive band at ~195 nm. explorationpub.com

β-Sheets are characterized by a negative band around 215-218 nm and a positive band around 195 nm. rsc.orgnih.gov

3₁₀-Helices show CD spectra similar to α-helices, but the ratio of the molar ellipticity at 222 nm to that at 208 nm is typically smaller (0.3-0.4) compared to α-helices (around 1.0). explorationpub.com

Random coil structures lack the distinct features of ordered structures and typically show a strong negative band near 200 nm.

Studies on various peptides have used CD and IR to confirm conformations. For example, the CD spectra of N-methylated peptides engineered to form β-sheets showed the characteristic broad minimum near 215 nm. rsc.org Similarly, IR and CD are routinely used to distinguish between α-helical and 3₁₀-helical conformations in peptides. mdpi.comexplorationpub.com

Table 3: Spectroscopic Signatures of Common Peptide Secondary Structures

| Secondary Structure | IR Amide I Band (cm⁻¹) | CD Spectral Features (nm) |

|---|---|---|

| α-Helix | ~1654 | Minima at ~222, ~208; Maximum at ~195 |

| 3₁₀-Helix | ~1662 | Minima at ~222, ~205; Maximum at ~190 |

| β-Sheet | ~1628 - 1640 | Minimum at ~218; Maximum at ~195 |

Steric and Electronic Effects of N-Methyl-L-Leucine Residues on Peptide Architecture

The substitution of an amide proton with a methyl group in an N-methyl-L-leucine residue introduces significant steric and electronic effects that profoundly alter peptide architecture and properties.

Steric Effects:

Conformational Restriction: The N-methyl group imposes steric hindrance that restricts the allowable conformational space (φ and ψ torsion angles) for the N-methylated residue itself and also for the preceding residue. nih.gov This steric clash can prevent the formation of certain secondary structures while promoting others, such as extended or turn-like conformations. researchgate.net

Hindered Acylation: The N-methyl group sterically shields the nitrogen atom, making the coupling of the subsequent amino acid during solid-phase peptide synthesis more challenging and often requiring more robust coupling conditions. ub.edu

Modulation of Proteolysis: The steric bulk of the N-methyl group can hinder the approach of proteases, often leading to increased resistance to enzymatic degradation compared to non-methylated parent peptides. rsc.org

Electronic Effects:

Amide Bond Isomerization: The N-methyl group electronically destabilizes the trans conformation of the peptide bond relative to the cis conformation. This lowers the energy barrier for cis-trans isomerization, making the cis conformation more accessible than in secondary amides, where it is highly disfavored. ub.edu The ability to adopt a cis amide bond significantly expands the possible backbone conformations a peptide can adopt.

Hydrogen Bonding: The most direct effect of N-methylation is the removal of the amide proton, which eliminates its ability to act as a hydrogen bond donor. nih.gov This prevents its participation in stabilizing secondary structures like α-helices and β-sheets that rely on specific intramolecular hydrogen bonding patterns. This can disrupt existing structures or guide the folding into new conformations where the remaining NH groups form an optimal hydrogen-bonding network. pnas.org

Solubility: N-methylation can disrupt intermolecular hydrogen bonds that lead to aggregation, thereby increasing the solubility of peptides in some cases. acs.org

These combined effects mean that the strategic placement of an N-methyl-L-leucine residue is a powerful tool in peptide design to control conformation, improve metabolic stability, and enhance permeability. pnas.org

Table 4: Comparison of Properties: L-Leucine vs. N-Methyl-L-Leucine in Peptides

| Property | L-Leucine Residue (Secondary Amide) | N-Methyl-L-Leucine Residue (Tertiary Amide) |

|---|---|---|

| Amide Bond | Almost exclusively trans | Accessible cis and trans isomers |

| H-Bonding | Acts as H-bond donor and acceptor | Acts as H-bond acceptor only |

| Conformation | Standard Ramachandran space | Restricted φ, ψ conformational space |

| Reactivity | Standard peptide coupling | Slower, sterically hindered coupling |

| Proteolytic Stability | Susceptible to cleavage | Generally more resistant to cleavage |

Biochemical and Biophysical Research Applications of N Methylated Leucine Derivatives

Role in Studying Molecular Recognition and Intermolecular Interactions in Biological Systems

The study of molecular recognition, the specific interaction between two or more molecules, is fundamental to understanding biological processes. H-N-Me-Leu-OBzl.HCl is instrumental in this area by allowing researchers to dissect the forces that govern these interactions. core.ac.ukunibo.it The introduction of an N-methyl group onto the peptide backbone eliminates a hydrogen bond donor, which is a critical element in the formation of standard secondary structures like α-helices and β-sheets. researchgate.net This modification alters the peptide's conformational possibilities and can significantly impact its binding affinity and specificity for biological targets such as enzymes or receptors. researchgate.net

Furthermore, the benzyl (B1604629) ester (OBzl) group contributes a bulky and hydrophobic moiety to the molecule. smolecule.comchemimpex.com This feature can be exploited to study interactions within hydrophobic pockets of proteins. Research has shown that a benzyl ester group on an amino acid monomer can enhance the substrate's affinity for an enzyme, in some cases broadening the enzyme's substrate specificity. acs.org By incorporating this compound into a peptide sequence, scientists can systematically evaluate the importance of a specific hydrogen bond and the effect of added steric bulk and hydrophobicity at a defined position, yielding precise insights into the molecular recognition mechanisms of a given biological system. ontosight.ai

Contributions to Peptide Stability and Proteolytic Resistance Studies

A major limitation in the development of peptide-based therapeutics is their rapid degradation by proteolytic enzymes in the body. scielo.org.mxsigmaaldrich.com this compound is a key building block used to address this challenge. The N-methylation of an amino acid residue provides steric hindrance that shields the adjacent peptide bonds from the active sites of proteases. researchgate.netscielo.org.mx This modification significantly slows down enzymatic cleavage, thereby enhancing the peptide's stability. researchgate.netmerckmillipore.com

Numerous studies have confirmed that incorporating N-methylated amino acids into peptide sequences dramatically increases their metabolic stability and in vivo half-life. researchgate.netmerckmillipore.comnih.gov This enhanced resistance to proteolysis is not only confined to the modified site but can also extend to neighboring peptide bonds. researchgate.net The use of this compound in peptide synthesis allows for the creation of molecules with improved pharmacokinetic profiles, making it an invaluable tool in the development of more robust peptide drugs and research probes. scielo.org.mxchemimpex.com

| Property | Effect of N-Methylation | Underlying Mechanism | Reference |

|---|---|---|---|

| Proteolytic Resistance | Increased | Steric shielding of the amide bond from protease enzymes. | researchgate.netscielo.org.mxmerckmillipore.com |

| Solubility | Generally Increased | Disruption of intermolecular hydrogen bonds prevents β-sheet formation and aggregation. | peptide.com |

| Conformational Flexibility | Constrained | Favors specific backbone angles and can induce turn structures or cis-amide bonds. | researchgate.net |

| Receptor Binding | Altered | Changes in conformation and elimination of H-bond donor can increase or decrease affinity. | researchgate.net |

Utilization as Chiral Building Blocks in Asymmetric Organic Synthesis

Derived from the naturally occurring L-leucine, this compound is an enantiomerically pure compound, making it a valuable chiral building block for asymmetric synthesis. chemimpex.combaranlab.org In chemical synthesis, particularly in the pharmaceutical field, controlling stereochemistry is paramount as different enantiomers of a molecule can have distinct biological activities. The use of chiral building blocks, often called the "chiron approach," involves incorporating a pre-existing stereocenter from a readily available chiral molecule into a more complex target. kashanu.ac.ir

This compound is frequently employed in solid-phase peptide synthesis (SPPS) to introduce an N-methylated L-leucine residue at a specific position within a peptide sequence. peptide.comlookchem.com While the steric bulk of the N-methyl group can present challenges for the coupling reaction, specialized reagents and optimized protocols have been developed to ensure efficient incorporation. merckmillipore.compeptide.com This allows for the precise, rational design and synthesis of stereochemically defined peptides, peptidomimetics, and other complex organic molecules. sigmaaldrich.comrsc.orguark.edu

Investigating the Influence on Peptide Solubility and Interchain Aggregation Phenomena

A common challenge in working with synthetic peptides is their tendency to aggregate and precipitate from solution, driven by the formation of extensive intermolecular hydrogen bond networks. researchgate.net This aggregation, often involving the formation of β-sheet structures, can lead to poor solubility and complicates purification and handling.

The N-methyl group in this compound provides a direct solution to this problem. By replacing the hydrogen on the backbone amide nitrogen, the compound removes a critical hydrogen bond donor. researchgate.net When incorporated into a peptide, this modification disrupts the hydrogen bonding patterns necessary for interchain aggregation. peptide.com Consequently, N-methylation can significantly enhance the solubility of peptides, even those with hydrophobic sequences that are otherwise prone to aggregation. scielo.org.mx This property is crucial for both the synthesis of complex peptides and for improving the formulation characteristics of potential peptide drugs.

Precursor Applications in Understanding Biological Macromolecule Structure and Function

This compound functions as a versatile precursor for creating modified peptides that act as probes to study the structure and function of complex biological macromolecules. smolecule.comchemimpex.comchemimpex.com Structure-activity relationship (SAR) studies heavily rely on such precursors to understand how specific structural features of a peptide relate to its biological function. scielo.org.mx

By systematically substituting a standard amino acid with its N-methylated version, researchers can assess the role of individual hydrogen bonds or the importance of conformational flexibility in a peptide's interaction with its target. researchgate.netontosight.ai The steric constraints imposed by the N-methyl group can favor certain backbone conformations, such as β-turns, and can increase the population of the cis-amide bond isomer. researchgate.net Observing how these defined conformational changes affect biological activity helps to map the bioactive conformation of a peptide—the precise 3D structure required for its function. acs.org This makes this compound an essential tool for elucidating the relationship between peptide structure and biological activity.

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | N-methyl-L-leucine benzyl ester hydrochloride |

| Boc-N-methyl-L-leucine | (tert-butoxycarbonyl)-N-methyl-L-leucine |

| Fmoc-amino acid | (9H-fluoren-9-yl)methoxycarbonyl-protected amino acid |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| DIPEA (or DIEA) | N,N-Diisopropylethylamine |

| SPPS | Solid-Phase Peptide Synthesis |

Advanced Analytical Methodologies for the Characterization of N Methyl L Leucine Derivatives and Conjugates

Chromatographic Techniques

Chromatography is an indispensable tool for the purification and analysis of amino acid derivatives. Its high resolving power allows for the separation of the target compound from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of synthetic peptides and their precursors, including H-N-Me-Leu-OBzl.HCl. Reversed-phase HPLC (RP-HPLC) is most commonly employed, where the analyte is separated based on its hydrophobicity. A typical mobile phase consists of a gradient of water and an organic solvent like acetonitrile, both often containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution.

A critical application of HPLC in this context is the detection and quantification of diastereomeric impurities, particularly the D-epimer (H-N-Me-D-Leu-OBzl.HCl), which can form during synthesis. Epimerization is a significant concern as the stereochemical integrity of the amino acid is paramount for its biological activity and the structural properties of the final peptide. Chiral HPLC, using a chiral stationary phase (CSP), is specifically designed for separating enantiomers and epimers. researchgate.netunimi.it This technique is essential for validating the enantiomeric purity of the final product. unimi.itresearchgate.net Studies on similar amino acid esters have demonstrated that the choice of solvents and reaction conditions can significantly impact the level of racemization, which can be precisely quantified by chiral HPLC analysis. unimi.it For instance, analysis of condensation reactions frequently uses HPLC to determine the ratio of desired product to its epimer, ensuring the stereochemical integrity of the newly formed peptide bond. mdpi.comnih.govrsc.org

Table 1: Representative HPLC Conditions for Analysis of Amino Acid Derivatives

| Parameter | Condition | Application | Reference |

|---|---|---|---|

| Technique | Chiral HPLC | Enantiomeric Purity | researchgate.netunimi.it |

| Mobile Phase | Cyclohexane/Ethyl Acetate | Separation of Enantiomers | unimi.it |

| Technique | RP-HPLC | Purity & Epimerization | mdpi.comnih.gov |

| Mobile Phase | Acetonitrile/Water with TFA | Purity Assessment | ub.edu |

| Detection | UV at 210-220 nm | Quantitation | unimi.it |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method used to monitor the progress of chemical reactions in real-time. researchgate.net For the synthesis of this compound, TLC allows the chemist to qualitatively track the consumption of starting materials (e.g., L-leucine benzyl (B1604629) ester) and the formation of the N-methylated product. prepchem.com The separation is based on the differential partitioning of components between the stationary phase (typically silica (B1680970) gel) and a mobile phase (eluent). researchgate.net

By spotting the reaction mixture on a TLC plate and developing it in a suitable solvent system, one can visualize the separation of compounds. A common eluent for such derivatives is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. prepchem.comresearchgate.net The ratio is optimized to achieve good separation between the starting material, product, and any potential byproducts. Visualization is typically achieved under UV light (if the compounds are UV-active, like the benzyl ester) or by staining with a chemical reagent such as ninhydrin, which reacts with primary and secondary amines to produce a colored spot. lsu.edu The completion of the reaction is indicated by the disappearance of the starting material spot. researchgate.net

Table 2: TLC Solvent Systems for Monitoring Reactions of Amino Acid Esters

| Solvent System (Eluent) | Ratio | Application | Reference |

|---|---|---|---|

| Ethyl Acetate / Hexane | 1:5 | Monitoring N-methylation | researchgate.net |

| Ethyl Acetate / Hexane | 1:4 | Monitoring peptide coupling | prepchem.com |

| n-Butanol / Acetic Acid / Water | 4:1:1 | Monitoring ester formation | researchgate.net |

| Dichloromethane / Methanol | 95:5 | General reaction progress | uniupo.it |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Epimerization Studies

Mass Spectrometry for Structural Elucidation and Molecular Weight Determination

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination and structural elucidation. rsc.org For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can confirm the elemental composition by measuring the molecular weight with high accuracy. researchgate.netnih.gov The expected monoisotopic mass for the protonated molecule [M+H]⁺ of the free base (C₁₄H₂₁NO₂) is approximately 236.1645 Da.

Tandem mass spectrometry (MS/MS) is invaluable for confirming the structure of peptides and their derivatives. scispace.com In an MS/MS experiment, the parent ion of interest is selected and subjected to fragmentation, producing a spectrum of daughter ions. The fragmentation pattern is often predictable and provides sequence-specific information. For N-methylated amino acid derivatives, the fragmentation can confirm the presence and location of the methyl group. For example, in the analysis of N-Methyl-L-leucine benzhydryl ester, a related compound, characteristic fragments corresponding to the loss of the benzhydryl group and other parts of the molecule were observed, confirming its structure. researchgate.net

Table 3: Mass Spectrometry Data for Related N-Methyl Leucine (B10760876) Derivatives

| Compound | Ionization | m/z (Observed) | Fragmentation Insight | Reference |

|---|---|---|---|---|

| N-Methyl-L-leucine benzhydryl ester | GC/MS (EI) | 167, 100 | Shows fragments for benzhydryl cation and N-methyl-leucine core | researchgate.net |

| Multi-N-methylated cyclodecapeptides | HRESIMS | Varies | Used to determine planar structures and amino acid sequence | researchgate.netnih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Peptide Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of molecules in solution. escholarship.org For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom.

¹H NMR: The proton NMR spectrum will show characteristic signals for the isobutyl side chain of leucine, the N-methyl group (a singlet), the α-proton, and the benzyl ester group (aromatic and methylene (B1212753) protons).

¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the α-carbon, the N-methyl carbon, and the carbons of the leucine side chain. rsc.orgrsc.org

For more complex peptides containing N-methylated residues, advanced multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed to resolve overlapping signals and establish through-bond connectivities. mpg.de Techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space information, helping to determine the three-dimensional conformation of the peptide. NMR is also used to study the cis/trans isomerization of the amide bond preceding the N-methylated residue, a key conformational feature influenced by N-methylation. pnas.org Furthermore, methyl-based NMR methods are increasingly used to probe the dynamics and structure of very large protein complexes. nih.govmdpi.com

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for N-Methyl-Leucine and Benzyl Ester Moieties in Related Structures (in CDCl₃)

| Moiety | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Leucine Side Chain | -CH(CH₃)₂ | ~0.9 | ~22-23 | rsc.org |

| Leucine Side Chain | -CH₂- | ~1.6-2.0 | ~40-45 | rsc.org |

| Leucine Side Chain | -CH- | ~1.7 | ~25 | rsc.org |

| N-Methyl | -NCH₃ | ~2.8 | ~30-35 | derpharmachemica.com |

| Alpha-carbon | α-CH | ~4.4-4.8 | ~60-65 | derpharmachemica.com |

| Benzyl Ester | -CH₂Ph | ~5.1-5.2 | ~67 | derpharmachemica.com |

| Benzyl Ester | Aromatic C-H | ~7.3-7.4 | ~128 | mpg.de |

| Ester Carbonyl | C=O | - | ~170-173 | derpharmachemica.com |

Crystallographic Analysis of N-Methylated Peptides and their Derivatives

X-ray crystallography provides the most definitive, high-resolution information on the three-dimensional structure of a molecule in the solid state. nih.gov Obtaining a single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and torsional angles. This data offers an unambiguous confirmation of the compound's constitution and stereochemistry.

In the context of N-methylated peptides, crystallographic analysis is crucial for understanding the conformational constraints imposed by the N-methyl group. acs.org N-methylation can restrict the allowable values for the peptide backbone dihedral angle φ (phi) and favors the trans conformation of the N-methylated amide bond. rsc.org This can have profound effects on the secondary structure, promoting or disrupting structures like β-turns and helices. rsc.org For example, crystallographic studies of N-methylated Aib-containing peptides have revealed the formation of stable β-turns. rsc.org The analysis of N-Methyl-l-leucyl-l-leucine hydrochloride monohydrate, a closely related dipeptide, revealed a monoclinic crystal system with specific unit cell dimensions, providing a reference for what might be expected for similar compounds. nih.gov The crystal structure of derivatives of (αMe)Leu has also been shown to adopt a fully extended conformation. nih.gov

Table 5: Crystal Data for a Related N-Methylated Dipeptide

| Parameter | N-Methyl-l-leucyl-l-leucine hydrochloride monohydrate | Reference |

|---|---|---|

| Formula | C₁₃H₂₇N₂O₃⁺·Cl⁻·H₂O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁ | nih.gov |

| a (Å) | 5.2212 | nih.gov |

| b (Å) | 9.6032 | nih.gov |

| c (Å) | 18.4081 | nih.gov |

| **β (°) ** | 96.329 | nih.gov |

Theoretical and Computational Studies of H N Me Leu Obzl.hcl and N Methylated Peptides

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. nih.gov It allows for the investigation of properties such as molecular orbital energies, charge distributions, and dipole moments, which are fundamental to understanding a molecule's reactivity and interactions. nih.govmdpi.com For N-methylated peptides, DFT calculations have been instrumental in elucidating the impact of N-methylation on their structural and electronic characteristics.

Studies on N-methylated amino acid derivatives have shown that the addition of a methyl group to the backbone amide nitrogen significantly alters electronic properties. researchgate.net N-methylation leads to an increase in the Highest Occupied Molecular Orbital (HOMO) energy and a decrease in the HOMO-LUMO (Lowest Unoccupied Molecular Orbital) energy gap. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity. researchgate.netscirp.org Furthermore, properties like polarizability and dipole moment are also increased upon N-methylation, which can influence solubility and intermolecular interactions. researchgate.net Natural Bond Orbital (NBO) analysis reveals that atomic charges on the amide nitrogen, carbon, and oxygen nuclei become more positive or less negative after N-methylation. researchgate.net

Structurally, DFT calculations, often combined with experimental data like FT-IR spectroscopy, help confirm molecular structures and understand vibrational modes. mdpi.com For N-methylated peptides, a key structural feature is the geometry of the amide bond. The energy barrier between the cis and trans conformations of the amide bond is lower in N-methylated peptides compared to their non-methylated counterparts. researchgate.net This facilitates the cis-trans isomerization, which has profound implications for the peptide's conformational landscape and biological activity.

Table 1: Impact of N-Methylation on Calculated Electronic Properties of Amino Acid Derivatives

| Property | Effect of N-Methylation | Scientific Implication | Source |

| HOMO Energy | Increases (becomes less negative) | Enhanced electron-donating capability | researchgate.net |

| HOMO-LUMO Gap | Decreases | Higher chemical reactivity and lower kinetic stability | researchgate.net |

| Polarizability | Increases | Enhanced ability to form instantaneous dipoles, affecting intermolecular forces | researchgate.net |

| Dipole Moment | Increases | Increased overall polarity, which can affect solubility and binding interactions | researchgate.net |

| cis/trans Amide Energy Barrier | Decreases | Increased likelihood of cis amide bond formation, influencing peptide backbone conformation | researchgate.net |

This table summarizes general findings from DFT studies on model N-methylated amino acid derivatives.

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org For peptides, MD simulations provide a detailed picture of their conformational dynamics in a solution environment, which mimics physiological conditions. researchgate.netacs.org This is particularly important for N-methylated peptides, as the methyl group on the backbone nitrogen can significantly restrict conformational freedom and favor specific secondary structures.

MD simulations have revealed that N-methylation introduces a high degree of conformational specificity. researchgate.net It modulates the formation of intramolecular hydrogen bonds, which are crucial for stabilizing defined structures like β-turns and helices. researchgate.netnih.gov In some cases, N-methylation can disrupt hydrogen bonding patterns by removing an amide proton, while in others, the steric bulk of the methyl group forces the backbone into a conformation that promotes the formation of different hydrogen bonds. nih.gov For example, studies on cyclosporine, a multiply N-methylated cyclic peptide, show that it adopts different conformations in aqueous versus apolar environments, a chameleon-like behavior hypothesized to be key to its ability to cross cell membranes. nih.govtandfonline.com

Conventional MD simulations can sometimes be insufficient to overcome the high energy barriers that separate different conformational states of peptides, especially cyclic ones. biorxiv.org Therefore, enhanced sampling techniques are often employed. Methods like replica-exchange MD (REMD) and Gaussian accelerated molecular dynamics (GaMD) allow for a more thorough exploration of the conformational landscape. biorxiv.orgplos.org These advanced simulations have been used to characterize the effect of solvent on the free energy landscape of N-methylated peptides and to understand how factors like the degree and position of N-methylation influence conformational preferences and properties like cell permeability. plos.org

Table 2: Application of Molecular Dynamics (MD) Simulation Techniques to Peptides

| MD Technique | Description | Application in N-Methylated Peptide Studies | Source |

| Conventional MD (cMD) | Simulates the Newtonian motion of atoms and molecules over a specific time period. | Analyzing local fluctuations and dynamics around a known stable conformation. | biorxiv.org |

| Replica-Exchange MD (REMD) | Runs multiple simulations (replicas) at different temperatures simultaneously, with exchanges between them. | Overcoming high energy barriers to extensively explore the conformational space of cyclic and flexible peptides. | biorxiv.org |

| Gaussian Accelerated MD (GaMD) | Adds a harmonic boost potential to reduce energy barriers and accelerate conformational sampling. | Characterizing the effect of solvent on the free energy landscape and predicting permeability. | plos.org |

| Multicanonical MD (McMD) | A generalized ensemble method that encourages the simulation to visit less probable (higher energy) states. | Performing unrestrained conformational searches to find low-energy solution structures that agree with experimental (e.g., NMR) data. | nih.gov |

Quantum Chemical Calculations for Reaction Mechanism Elucidation in N-Methylated Peptide Synthesis

The synthesis of N-methylated peptides presents unique challenges compared to standard peptide synthesis. Quantum chemical calculations are a valuable tool for understanding the intricate mechanisms of these reactions, helping to optimize conditions and minimize side reactions. nih.govdiva-portal.org These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates to determine reaction energies and activation barriers. nih.govacs.org

A critical step in peptide synthesis is the formation of the amide bond, which typically involves the activation of a carboxylic acid group followed by nucleophilic attack by an amine. csic.esmdpi.com Quantum chemical studies can elucidate the mechanism of various coupling reagents, such as those based on carbodiimides (e.g., EDC) or phosphonium (B103445)/uronium salts (e.g., PyBOP, HATU). csic.esmdpi.comcsic.es For N-methylated amino acids, the nucleophilicity of the secondary amine is lower than that of a primary amine, and steric hindrance is greater, potentially slowing down the coupling step. Computational models can help in selecting the most efficient coupling reagent for these challenging substrates.

A significant side reaction in peptide synthesis is epimerization, the loss of stereochemical integrity at the α-carbon of the amino acid. mdpi.com This is particularly a risk during the activation step. Quantum chemical calculations can investigate the mechanism of epimerization, for instance, through the formation of an oxazolone (B7731731) intermediate, and can help devise strategies to suppress it. mdpi.com For N-methylated amino acids, direct abstraction of the α-proton by a base can also lead to epimerization, a mechanism that can be studied computationally. mdpi.com

The synthesis of N-methylated amino acids themselves often involves an N-alkylation step on a protected amino acid. researchgate.net For example, the Fukuyama-Mitsunobu reaction or methylation using reagents like dimethyl sulfate (B86663) can be employed. researchgate.net Quantum chemical methods can model these reactions to understand their mechanisms, predict potential byproducts, and explain observed regioselectivity, ensuring the methylation occurs on the intended nitrogen atom. diva-portal.org

In Silico Approaches for Predicting Conformational Preferences and Intermolecular Interactions

In silico approaches encompass a range of computational methods used to predict molecular properties and interactions, playing a crucial role in drug discovery and materials science. tandfonline.commdpi.com For N-methylated peptides, these methods are vital for predicting how the addition of methyl groups influences the three-dimensional structure and its interactions with biological targets or membranes. nih.gov

One of the primary goals of these approaches is to predict the conformational preferences of a peptide. N-methylation significantly alters these preferences by introducing steric constraints and removing the amide proton's hydrogen-bonding capability. tandfonline.com This often favors a cis peptide bond conformation, which can induce turns in the peptide backbone. mdpi.com Computational models can predict the lowest-energy conformations and the relative populations of different conformers in various environments. nih.gov For instance, conformational searches in an implicit low-dielectric solvent can mimic a cell membrane environment and help identify structures that are pre-organized for passive diffusion. nih.gov

Predicting intermolecular interactions is another key application. acs.org The specific conformation adopted by an N-methylated peptide dictates how its functional groups are presented for interaction with a receptor protein or other molecules. nih.gov Computational docking and MD simulations can be used to model the binding of an N-methylated peptide to its target, providing insights into the specific hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that stabilize the complex. mdpi.comacs.org

These predictive methods are often used in a screening capacity. For example, by computationally generating all possible N-methyl variants of a cyclic peptide, researchers can calculate properties like the free energy of desolvation (the energy cost of moving from water to a membrane-like environment). nih.gov This allows for the in silico screening of large virtual libraries to identify candidates with the most promising properties, such as high predicted membrane permeability, before committing to costly and time-consuming chemical synthesis. tandfonline.comnih.gov

Table 3: In Silico Predictive Approaches for N-Methylated Peptides

| Computational Approach | Predicted Property / Application | Relevance to N-Methylated Peptides | Source |

| Conformational Search / Sampling | Low-energy 3D structures, conformational ensembles | Predicts how N-methylation alters backbone turns and overall shape. | nih.govnih.gov |

| Molecular Docking | Binding mode and affinity to a biological target | Assesses whether the N-methylated conformation is compatible with the target's binding site. | mdpi.com |

| Calculation of Physicochemical Properties | Desolvation energy, polar surface area (PSA), lipophilicity (logP) | Predicts membrane permeability and oral bioavailability. N-methylation often reduces PSA and increases logP. | tandfonline.comnih.gov |

| Machine Learning (ML) Models | ADME/Tox properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Trained on large datasets to predict drug-like properties for novel N-methylated peptide designs. | tandfonline.com |

Future Directions and Emerging Academic Research Areas

Development of Novel N-Methylation Strategies and Protecting Group Chemistries

One promising avenue is the refinement of on-resin methylation protocols. These methods, which install the methyl group directly onto the growing peptide chain, offer advantages in terms of efficiency and purification. acs.orgnih.gov A common strategy involves the use of a temporary protecting group on the α-amino group, such as o-nitrobenzenesulfonyl (o-NBS), which increases the acidity of the amide proton, facilitating methylation. nih.govcsic.es Subsequent removal of the o-NBS group allows for further peptide chain elongation. nih.gov Researchers are exploring new protecting groups and reaction conditions to streamline this process, reduce cycle times, and improve compatibility with a wider range of amino acids. acs.org For instance, recent studies have demonstrated a significant reduction in the time required for the three-step N-methylation procedure from hours to under 40 minutes. acs.org

Another area of active development is the use of enzymatic methods for N-methylation. mdpi.com Nature has evolved sophisticated enzymatic machinery, such as N-terminal methyltransferases (NTMTs), to specifically methylate peptides and proteins. nih.govethz.ch Harnessing these enzymes or engineering them for broader substrate scope could provide a highly selective and environmentally friendly alternative to chemical synthesis. mdpi.com

The choice of protecting groups for the amino and carboxyl termini, as well as reactive side chains, is critical in peptide synthesis. researchgate.net The development of novel protecting groups that are orthogonal—meaning they can be removed under distinct conditions without affecting other protecting groups—is essential for the synthesis of complex, multi-functionalized N-methylated peptides. researchgate.net This is particularly important for incorporating N-methylated amino acids into larger, more intricate peptide structures.

Expanding the Scope of N-Methylated Amino Acids in Combinatorial Chemistry and Peptidomimetic Libraries

Combinatorial chemistry, which involves the rapid synthesis and screening of large libraries of compounds, is a powerful engine for drug discovery. core.ac.uk The inclusion of N-methylated amino acids in these libraries significantly expands the chemical space that can be explored, increasing the probability of identifying lead compounds with desirable therapeutic properties. researchgate.netingentaconnect.com

N-methylation imparts several key advantages to peptide libraries:

Increased Proteolytic Stability: By replacing the amide proton, N-methylation can block recognition by proteases, thereby extending the in vivo half-life of the peptide. researchgate.netnih.gov

Enhanced Membrane Permeability: The reduction in hydrogen bonding capacity and increased lipophilicity associated with N-methylation can improve a peptide's ability to cross cell membranes. nih.govtandfonline.com

Conformational Constraint: N-methylation restricts the rotational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation and improve binding affinity and selectivity for its target. tandfonline.comlenus.ie

Researchers are actively developing methods to efficiently incorporate a diverse range of N-methylated amino acids into combinatorial libraries. acs.org This includes not only proteinogenic amino acids but also non-proteinogenic and D-amino acids to further enhance diversity and therapeutic potential. mdpi.com The resulting peptidomimetic libraries, which mimic the structure and function of natural peptides, are a rich source for the discovery of novel enzyme inhibitors, receptor antagonists, and agonists. researchgate.netingentaconnect.com

Advanced Structural Biology Studies of N-Methylated Peptide-Target Interactions

Understanding how N-methylation influences the three-dimensional structure of a peptide and its interaction with a biological target is crucial for rational drug design. Advanced structural biology techniques, such as X-ray crystallography and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, are providing unprecedented insights at the atomic level.

These studies can reveal:

Conformational Changes: How N-methylation alters the local and global conformation of the peptide backbone. mdpi.com

Binding Mode: The precise orientation of the N-methylated peptide within the binding pocket of its target protein.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding affinity and selectivity.

NMR techniques, for example, can be used to probe the hydrogen-bonding network of a peptide. By measuring amide temperature coefficients, researchers can identify exposed NH groups that are candidates for N-methylation to improve membrane permeability. pnas.org This structure-guided approach allows for a more rational and efficient optimization of peptide drug candidates. pnas.org The insights gained from these structural studies are invaluable for refining the design of next-generation N-methylated therapeutics with improved potency and specificity.

Computational Design and Prediction of N-Methylated Peptide Conformations and Functions

Computational modeling has become an indispensable tool in peptide drug discovery, enabling the in silico design and evaluation of N-methylated peptides before their synthesis. tandfonline.com Molecular dynamics (MD) simulations and other computational methods can predict the conformational preferences of N-methylated peptides and how these conformations influence their biological activity. lenus.ie

Key applications of computational design in this area include:

Predicting Bioactive Conformations: Identifying the likely three-dimensional structures that a peptide will adopt in solution and when bound to its target. lenus.ie

Screening Virtual Libraries: Evaluating large numbers of potential N-methylated peptide sequences for their predicted binding affinity and other properties, thereby prioritizing candidates for synthesis.

Parameterizing Non-Canonical Amino Acids: Developing accurate force field parameters for N-methylated amino acids is crucial for reliable simulations. New automated tools are being developed to facilitate the parameterization of a diverse set of these modified residues for use in computational design programs.

By combining computational predictions with experimental validation, researchers can accelerate the design-build-test cycle of drug discovery. acs.org This synergy allows for a more focused and efficient exploration of the vast chemical space of N-methylated peptides, leading to the faster identification of promising therapeutic leads. For instance, computational methods have been successfully used to design cyclic peptide inhibitors by predicting sequences that would mimic the structure of a known natural product inhibitor. acs.org

Integration of N-Methyl-L-Leucine into Bioconjugation and Materials Science Research

The unique properties of N-methylated amino acids, including N-methyl-L-leucine, are finding applications beyond traditional drug discovery, extending into the fields of bioconjugation and materials science.

In bioconjugation , N-methylated peptides can be attached to other molecules, such as antibodies, polymers, or nanoparticles, to create novel hybrid materials with tailored properties. The enhanced stability of N-methylated peptides makes them attractive for these applications, as they can withstand harsher conditions that might degrade their non-methylated counterparts.

In materials science , the self-assembly of peptides and peptidomimetics into well-defined nanostructures is a burgeoning area of research. The conformational constraints imposed by N-methylation can be used to control the self-assembly process, leading to the formation of nanotubes, nanofibers, and hydrogels with potential applications in tissue engineering, drug delivery, and biosensing. The incorporation of N-methyl-L-leucine, with its hydrophobic side chain, can influence the packing and stability of these self-assembled structures. While still an emerging area, the integration of N-methylated amino acids into materials science holds significant promise for the development of advanced functional biomaterials. chemimpex.com

Q & A

Q. What are the standard protocols for synthesizing H-N-Me-Leu-OBzl·HCl, and how can purity be validated?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. After coupling N-methyl leucine (N-Me-Leu) to the resin, benzyloxybenzyl (OBzl) protection is introduced. The final cleavage with HCl yields the hydrochloride salt.

- Purity Validation :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ calculated for C₁₅H₂₂N₂O₂·HCl).

- NMR : Verify absence of residual solvents (e.g., DMF) and correct stereochemistry (e.g., δ 1.2–1.6 ppm for N-Me group) .

Q. How should researchers design experiments to optimize the coupling efficiency of N-methylated amino acids in SPPS?

- Methodological Answer :

- Condition Screening : Test coupling agents (e.g., HBTU vs. HATU), bases (DIPEA vs. NMM), and reaction times (2–24 hrs).

- Monitoring : Use Kaiser test or FT-IR to detect free amines post-coupling.

- Data Table Example :

| Coupling Agent | Base | Time (hrs) | Efficiency (%) |

|---|---|---|---|

| HATU | DIPEA | 4 | 98 |

| HBTU | NMM | 6 | 85 |

- Key Insight : N-methylation reduces steric hindrance but may require elevated temperatures (40–50°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for H-N-Me-Leu-OBzl·HCl?

- Methodological Answer :

- Step 1 : Re-examine synthesis steps for potential side reactions (e.g., over-alkylation, racemization).

- Step 2 : Compare experimental NMR with computational predictions (e.g., DFT calculations for chemical shifts).

- Step 3 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, a downfield shift in NH protons may indicate residual trifluoroacetic acid (TFA) from cleavage .

- Case Study : A 2024 study found that residual DCM in the final product caused anomalous δ 5.3 ppm signals; redistillation of solvents resolved the issue .

Q. What strategies are effective in minimizing epimerization during the synthesis of N-methylated peptide derivatives?

- Methodological Answer :

- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-induced racemization.

- Additive Use : Incorporate HOAt or Oxyma Pure to enhance coupling kinetics.

- Chiral HPLC Monitoring : Track enantiomeric excess (ee) at each step. Data shows HOAt reduces epimerization from 15% to <2% .

- Advanced Insight : Computational modeling (e.g., molecular dynamics) predicts steric clashes in transition states, guiding residue-specific optimization .

Q. How should researchers integrate computational chemistry to predict the solubility and stability of H-N-Me-Leu-OBzl·HCl in aqueous buffers?

- Methodological Answer :

- Software Tools : Use COSMO-RS for solubility predictions or Molecular Dynamics (MD) simulations for stability in PBS (pH 7.4).

- Parameterization : Input experimental LogP values and pKa (estimated ~3.5 for the hydrochloride salt).

- Validation : Compare predicted vs. experimental solubility (e.g., 25 mg/mL in 10% DMSO/water) .

Data Presentation & Reproducibility Guidelines

- Tables : Include detailed synthesis parameters (e.g., equivalents, temperatures) and analytical thresholds (e.g., HPLC retention times) .

- Spectra : Annotate key peaks in NMR/IR and provide raw data in supplementary materials .

- Ethical Reporting : Disclose all modifications to published protocols and negative results (e.g., failed coupling attempts) to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.